Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core modified with a 3-fluorobenzyl sulfonyl group and a methyl ester. The sulfonyl group and fluorine substituent suggest applications in medicinal chemistry, where such moieties often enhance metabolic stability and target binding .
Properties
IUPAC Name |
methyl 6-[(3-fluorophenyl)methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-22-15(19)14-10-16(14)5-7-18(8-6-16)23(20,21)11-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPJDHPUMPINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a base like sodium hydride or potassium carbonate.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a thiol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical data for the target compound and its closest structural analogs:
Key Observations:
Sulfonyl Group Variations: The target compound’s 3-fluorobenzyl sulfonyl group distinguishes it from analogs like the 4-chlorophenyl sulfonyl (CAS 861212-71-7) and benzenesulfonyl (CAS 861208-92-6) derivatives . Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .
Physical Properties :
- The hydrochloride salt (CAS 874365-30-7) has a significantly lower molecular weight (205.68) and higher aqueous solubility due to ionic character, whereas sulfonyl derivatives like the target compound are likely less soluble but more lipophilic .
Synthetic Accessibility :
- The widespread commercial availability of the hydrochloride salt (CAS 874365-30-7) suggests a well-established synthesis route, likely involving spiroamine formation followed by esterification and salt formation . Sulfonyl analogs may require additional steps, such as sulfonylation of the spiroamine intermediate .
Commercial Availability and Purity
- The hydrochloride salt (CAS 874365-30-7) is widely available from suppliers like BLDpharm and Aaron Chemicals LLC, with purities ≥97% .
- Sulfonyl-containing analogs (e.g., CAS 861212-71-7) are listed as discontinued but were previously available at 90–95% purity, indicating higher synthesis complexity or lower demand .
Biological Activity
Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate, identified by its CAS number 2034207-21-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, acetylcholinesterase (AChE) inhibition, and other relevant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀FNO₄S |
| Molecular Weight | 341.4 g/mol |
| Structure | Chemical Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. In a comparative analysis, various derivatives were evaluated against common bacterial strains such as Escherichia coli and Bacillus subtilis.
Key Findings:
- Compounds structurally related to methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane exhibited moderate to excellent antibacterial activity.
- For instance, one derivative showed a minimum inhibitory concentration (MIC) of 1.25 ± 0.60 µg/mL against B. subtilis, comparable to standard antibiotics like penicillin .
Acetylcholinesterase Inhibition
The inhibition of AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with spirocyclic structures have been investigated for their AChE inhibitory activities.
Research Insights:
- In studies, derivatives related to the spiro[2.5]octane framework demonstrated significant AChE inhibition, with IC₅₀ values indicating potent activity.
- For example, one compound from a related series exhibited an IC₅₀ value of 0.55 ± 1.00 µM, suggesting strong potential as a therapeutic agent for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of these compounds.
| Compound | AChE IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Methyl 6-(3-FB) | 0.55 ± 1.00 | 1.25 ± 0.60 |
| Compound X | 0.88 ± 0.50 | 1.80 ± 0.25 |
| Compound Y | 1.50 ± 1.00 | Not tested |
Observations:
- The introduction of electron-donating groups on the aromatic ring significantly enhances AChE inhibitory activity.
- Modifications to the sulfonyl moiety also influence antibacterial efficacy, indicating that both structural and electronic factors play critical roles in determining biological outcomes.
Case Studies
In a recent study involving multiple derivatives of spiro compounds, researchers synthesized and screened various analogs for their biological activities:
-
Study on AChE Inhibition :
- Compounds were screened for their ability to inhibit AChE, with several showing promising results that could lead to further development for Alzheimer's treatment.
- The SAR analysis indicated that specific substitutions on the benzyl group enhanced inhibitory potency.
-
Antibacterial Efficacy Assessment :
- A range of compounds was tested against E. coli and B. subtilis, revealing that certain modifications significantly improved antibacterial activity.
- The best-performing compound had an MIC comparable to established antibiotics, suggesting potential for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
